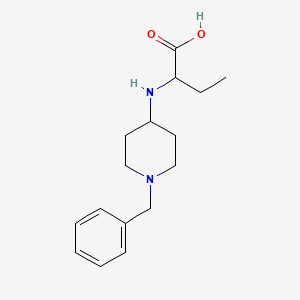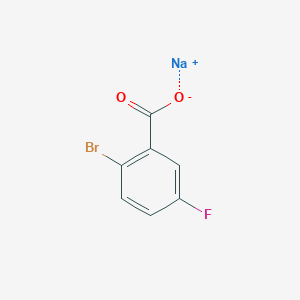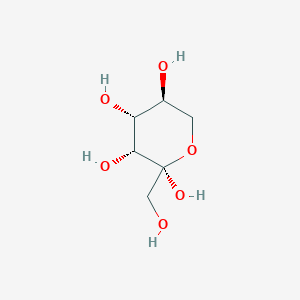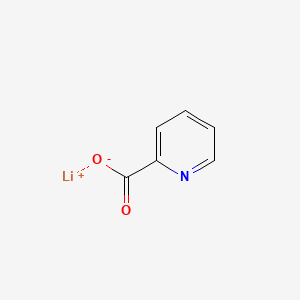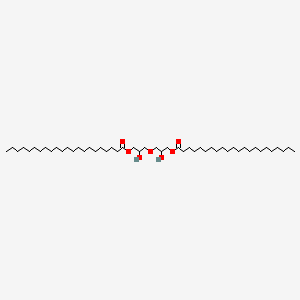
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: is a chemical compound with the molecular formula C50H98O7 and a molar mass of 811.31 g/mol . It is also known by its systematic name [3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate . This compound is characterized by its complex structure, which includes ester and ether functional groups, as well as hydroxyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate typically involves the esterification of docosanoic acid with a diol, such as 2-hydroxypropane-1,3-diol . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is used as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems .
Industry: In the industrial sector, it is used as a surfactant and emulsifying agent in the formulation of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate involves its interaction with lipid membranes and proteins . The ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Glycerol monostearate: Similar in structure but with a shorter fatty acid chain.
Polysorbate 80: Another ester-based surfactant used in similar applications.
Uniqueness: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is unique due to its long-chain fatty acid components, which provide enhanced hydrophobic interactions and stability in emulsions .
Propiedades
Número CAS |
93776-81-9 |
|---|---|
Fórmula molecular |
C50H98O7 |
Peso molecular |
811.3 g/mol |
Nombre IUPAC |
[3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3 |
Clave InChI |
VEPAYTBMKDMGDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


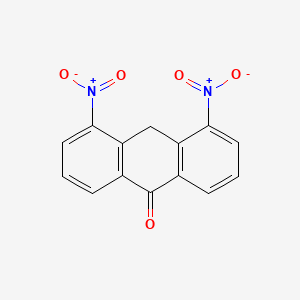

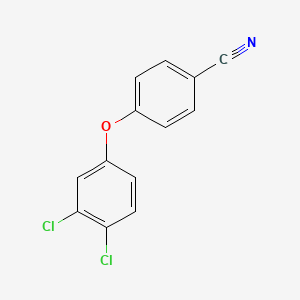
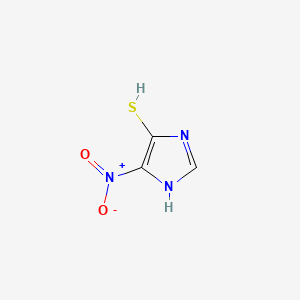
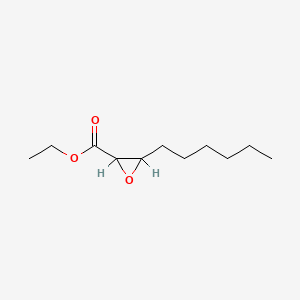
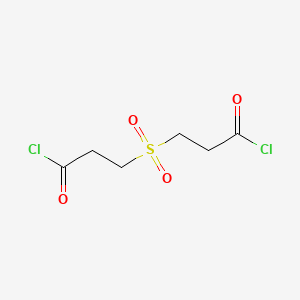
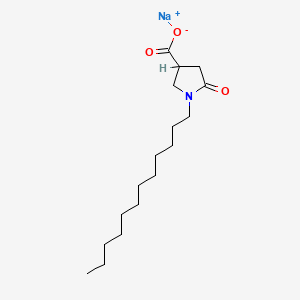
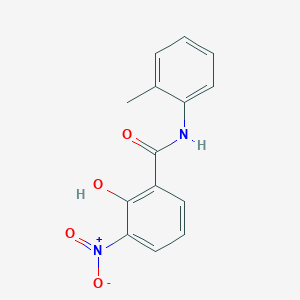
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
